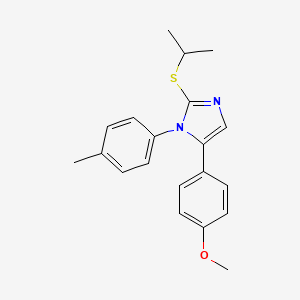![molecular formula C18H13BrN2O2S B2455624 4-Acetyl-N-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]benzamid CAS No. 326017-66-7](/img/structure/B2455624.png)
4-Acetyl-N-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the family of thiazole-containing molecules. It has been studied for its pharmacological activities, particularly its antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical methods such as NMR, IR, and elemental analysis . The molecular weight of a similar compound, Acetamide, N-(4-bromophenyl)-, is 214.059 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various methods. For instance, the molecular weight of a similar compound, Acetamide, N-(4-bromophenyl)-, is 214.059 . More specific properties like phase change data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum can be obtained from specialized databases like the NIST Chemistry WebBook .Wirkmechanismus
Target of Action
It is known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
It is known that similar compounds can interfere with the biosynthesis of bacterial lipids, which could potentially disrupt essential cellular processes .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
It is known that similar compounds can exhibit their antimicrobial activity in a variety of environments .
Vorteile Und Einschränkungen Für Laborexperimente
Bromophenyl Thiazolyl Acetamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its various properties. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Bromophenyl Thiazolyl Acetamide. One potential area of research is the development of new analogs with improved properties, such as increased solubility in water. Another potential area of research is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields of research.
Synthesemethoden
The synthesis method for Bromophenyl Thiazolyl Acetamide involves a multi-step process. The first step involves the reaction of 4-bromoaniline with thioacetic acid to form 4-bromo-2-phenylthiazole. This intermediate is then reacted with acetic anhydride to form the final product, Bromophenyl Thiazolyl Acetamide.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung synthetisiert und auf ihr antimikrobielles Potenzial hin untersucht . Diese Derivate wurden sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen Pilzarten getestet. Insbesondere die Verbindungen d1, d2 und d3 zeigten eine vielversprechende antimikrobielle Aktivität.
- Der in dieser Verbindung vorhandene Thiazol-Kern wurde mit verschiedenen medizinischen Eigenschaften in Verbindung gebracht. Zu diesen gehören entzündungshemmende, antibakterielle, antifungale, antituberkulöse und Antitumoraktivitäten .
- Verwandte Verbindungen mit einer [6-(4-Bromphenyl)imidazo [2,1-b]thiazol-3-yl]essigsäurearylidenhydrazidstruktur zeigten Zytotoxizität gegenüber menschlichen Tumorzelllinien, einschließlich Prostatakrebs .
- Rechnergestützte Studien wie molekulares Docking haben die Bindungsinteraktionen dieser Verbindungen mit bestimmten Rezeptoren hervorgehoben. Diese Informationen helfen bei der Entwicklung neuer Medikamente .
Antibakterielle Aktivität
Thiazol-Kern und medizinische Eigenschaften
Zytotoxizität und Antitumoraktivität
In-silico-Analyse und Arzneimittelentwicklung
Strukturelle Charakterisierung
Eigenschaften
IUPAC Name |
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)12-2-4-14(5-3-12)17(23)21-18-20-16(10-24-18)13-6-8-15(19)9-7-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMLGHWKOUTJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)



![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)
